molecular formula C20H25ClN2O2 B1421020 2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride CAS No. 1185302-76-4

2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride

Cat. No.: B1421020
CAS No.: 1185302-76-4
M. Wt: 360.9 g/mol
InChI Key: GISGVCCBEQWTQY-UHFFFAOYSA-N
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Description

2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound is known to bind to specific proteins, altering their conformation and activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, this compound can interact with receptors on the cell surface, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and protein synthesis. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes and the production of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. By binding to the active sites of enzymes, it can inhibit or activate their catalytic activity, leading to changes in biochemical reactions. Additionally, this compound can interact with transcription factors, influencing gene expression and protein synthesis. These molecular interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider when conducting experiments. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and apoptosis. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism, thereby affecting cellular energy production and storage. Understanding the metabolic pathways influenced by this compound is essential for elucidating its role in cellular metabolism and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. Once inside the cell, this compound can interact with intracellular proteins and organelles, affecting its distribution and activity. The transport and distribution of this compound are important factors to consider when studying its effects on cellular processes and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications may direct the compound to these specific locations, where it can exert its effects on cellular processes. For example, localization to the nucleus may allow this compound to interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c1-15(2)20(23)22(18-6-4-3-5-7-18)14-16-8-9-19-17(12-16)13-21-10-11-24-19;/h3-9,12,15,21H,10-11,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISGVCCBEQWTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(CC1=CC2=C(C=C1)OCCNC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride
Reactant of Route 2
2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride
Reactant of Route 4
2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride
Reactant of Route 5
2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride
Reactant of Route 6
2-methyl-N-phenyl-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)propanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.